Porphobilinogen Porphobilinogen Porphobilinogen is a dicarboxylic acid that is pyrole bearing aminomethyl, carboxymethyl and 2-carboxyethyl substituents at positions 2, 3 and 4 respectively. It has a role as a metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a member of pyrroles, a dicarboxylic acid and an aralkylamino compound. It is a conjugate acid of a porphobilinogen(1-).
Porphobilinogen is a pyrrole involved in porphyrin metabolism. It is generated by the enzyme ALA dehydratase, and converted into hydroxymethyl bilane by the enzyme porphobilinogen deaminase.
Porphobilinogen is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Porphobilinogen is a natural product found in Homo sapiens, Brassica napus, and other organisms with data available.
Porphobilinogen is a pyrrole involved in porphyrin metabolism. It consists of a pyrrole ring with acetyl, propionyl, and aminomethyl side chains; It is a key monopyrrolic intermediate in porphyrin, chlorophyll and vitamin B12 biosynthesis. Porphobilinogen is generated by the enzyme ALA dehydratase by combining two molecules of dALA together, and converted into hydroxymethyl bilane by the enzyme porphobilinogen deaminase. 4 molecules of porphobilinogen are condensed to form one molecule of uroporphyrinogen III, which is then converted successively to coproporphyrinogen III, protoporphyrin IX, and heme. Porphobilinogen is produced in excess and excreted in the urine in acute intermittent porphyria and several other porphyrias.
Porphobilinogen is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 487-90-1
VCID: VC21131760
InChI: InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)
SMILES: C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol

Porphobilinogen

CAS No.: 487-90-1

Cat. No.: VC21131760

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Porphobilinogen - 487-90-1

Specification

Description Porphobilinogen is a dicarboxylic acid that is pyrole bearing aminomethyl, carboxymethyl and 2-carboxyethyl substituents at positions 2, 3 and 4 respectively. It has a role as a metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a member of pyrroles, a dicarboxylic acid and an aralkylamino compound. It is a conjugate acid of a porphobilinogen(1-).
Porphobilinogen is a pyrrole involved in porphyrin metabolism. It is generated by the enzyme ALA dehydratase, and converted into hydroxymethyl bilane by the enzyme porphobilinogen deaminase.
Porphobilinogen is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Porphobilinogen is a natural product found in Homo sapiens, Brassica napus, and other organisms with data available.
Porphobilinogen is a pyrrole involved in porphyrin metabolism. It consists of a pyrrole ring with acetyl, propionyl, and aminomethyl side chains; It is a key monopyrrolic intermediate in porphyrin, chlorophyll and vitamin B12 biosynthesis. Porphobilinogen is generated by the enzyme ALA dehydratase by combining two molecules of dALA together, and converted into hydroxymethyl bilane by the enzyme porphobilinogen deaminase. 4 molecules of porphobilinogen are condensed to form one molecule of uroporphyrinogen III, which is then converted successively to coproporphyrinogen III, protoporphyrin IX, and heme. Porphobilinogen is produced in excess and excreted in the urine in acute intermittent porphyria and several other porphyrias.
Porphobilinogen is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 487-90-1
Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
IUPAC Name 3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid
Standard InChI InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)
Standard InChI Key QSHWIQZFGQKFMA-UHFFFAOYSA-N
SMILES C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O
Canonical SMILES C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O

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